4-(3-Hydroxypropoxy)-3-methoxybenzonitrile
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Overview
Description
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. This compound is characterized by the presence of a hydroxypropoxy group and a methoxy group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(3-oxopropoxy)-3-methoxybenzonitrile or 4-(3-carboxypropoxy)-3-methoxybenzonitrile.
Reduction: Formation of 4-(3-hydroxypropoxy)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypropoxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(3-Hydroxypropoxy)benzonitrile: Lacks the methoxy group, affecting its chemical properties and reactivity.
Eldecalcitol: Contains a hydroxypropoxy group but is a vitamin D analog with different biological activity.
Uniqueness
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is unique due to the combination of its hydroxypropoxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRUHOOTFYRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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